2-Amino-4,6-dihydroxypyrimidine-13C2
Description
Significance of Pyrimidine (B1678525) Scaffolds in Academic Investigations
The pyrimidine nucleus, a six-membered ring with two nitrogen atoms, is a fundamental component of life, forming the structural backbone of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA. nih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple biological targets with high affinity. frontiersin.org
Consequently, pyrimidine derivatives have been extensively investigated and developed for a wide range of therapeutic purposes. nih.govnih.gov Researchers have successfully synthesized numerous pyrimidine-based compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov For instance, the pyrimidine framework is crucial for designing selective COX-2 inhibitors, which are important in managing inflammation and pain. lgcstandards.com The versatility of the pyrimidine ring allows for structural modifications, enabling the development of targeted therapies for various diseases, from metabolic disorders to cancer. nih.gov
Role of Stable Isotope Labeling in Advanced Chemical and Biochemical Research
Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions or biological pathways. f1000research.com It involves replacing one or more atoms in a molecule with a non-radioactive (stable) isotope of the same element. f1000research.comnih.gov These labeled compounds act as tracers that can be detected by analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allowing for precise tracking and quantification. f1000research.com Unlike radioactive isotopes, stable isotopes are safe, making them suitable for a wide array of studies, including those in humans. nih.gov
Carbon, the fundamental element of organic chemistry, has a common isotope, Carbon-12 (¹²C), and a much rarer stable isotope, Carbon-13 (¹³C), which accounts for about 1.1% of all natural carbon on Earth. Isotopic enrichment is the process of increasing the concentration of ¹³C at specific positions within a molecule, far above its natural abundance.
This enrichment is typically achieved through chemical synthesis, incorporating commercially available starting materials that are already enriched with ¹³C. The resulting ¹³C-labeled compound is chemically identical to its unlabeled counterpart but has a greater mass. This mass difference is the key to its utility, as it can be easily detected and differentiated by mass spectrometry. f1000research.com Furthermore, ¹³C has a nuclear spin, making it detectable by NMR spectroscopy, which can provide detailed information about the molecular structure and the specific location of the label. f1000research.comnih.gov
Table 1: Comparison of Carbon Isotopes
| Feature | Carbon-12 (¹²C) | Carbon-13 (¹³C) |
|---|---|---|
| Natural Abundance | ~98.9% | ~1.1% |
| Neutrons | 6 | 7 |
| Radioactivity | Non-radioactive | Non-radioactive |
| NMR Activity | Inactive | Active (Spin = 1/2) |
| Primary Use in Labeling | Unlabeled standard | Stable isotope tracer |
The use of ¹³C-labeled compounds is integral to modern research for elucidating complex biological and chemical processes.
Metabolic Pathway Analysis: In metabolic research, ¹³C-labeled substrates (like glucose or amino acids) are introduced to cells or organisms. Scientists can then track the ¹³C atoms as they are incorporated into various metabolites. lgcstandards.com This allows for the mapping of metabolic fluxes, the identification of active and inactive pathways, and a deeper understanding of cellular metabolism in both healthy and diseased states. lgcstandards.com
Mechanistic Studies: Isotopic labeling helps to unravel the step-by-step sequence of chemical reactions. By determining the position of the ¹³C label in the final products of a reaction, chemists can deduce how bonds were broken and formed, providing definitive evidence for a proposed reaction mechanism. f1000research.com
Pharmacokinetic Studies: In drug development, ¹³C-labeling is used in Absorption, Distribution, Metabolism, and Excretion (ADME) studies. By administering a ¹³C-labeled drug, researchers can trace its journey through the body, identify its metabolites, and quantify its presence in various tissues, which is crucial for assessing drug efficacy and safety.
Contextualizing 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ within Research Paradigms
2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is the isotopically labeled version of 2-amino-4,6-dihydroxypyrimidine (B16511), where two of the carbon atoms in the pyrimidine ring have been replaced with ¹³C isotopes. While specific, detailed research findings on the direct application of this particular labeled compound are not extensively documented in publicly available literature, its research context can be clearly inferred from the known properties of its unlabeled form and the established applications of ¹³C labeling.
The parent compound, 2-amino-4,6-dihydroxypyrimidine, is recognized as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, notably in the production of antimicrobial agents. Given this role, 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ serves as a valuable tool for researchers investigating the synthesis pathways and biological fate of molecules derived from this precursor.
For example, if this labeled intermediate were used to synthesize a novel drug candidate, researchers could use mass spectrometry to trace the metabolic fate of the pyrimidine ring portion of the drug within a biological system. This would allow for the unambiguous identification of metabolites that retain the ¹³C₂-labeled core, aiding in the elucidation of the drug's biotransformation pathways. Such studies are fundamental in drug discovery and development for understanding how a potential therapeutic is processed by the body.
Table 2: Properties of 2-Amino-4,6-dihydroxypyrimidine (Unlabeled)
| Property | Value |
|---|---|
| Chemical Formula | C₄H₅N₃O₂ |
| Molecular Weight | 127.10 g/mol |
| Appearance | White Solid |
| Melting Point | >300 °C |
| Solubility | Soluble in Aqueous Alkali |
| Primary Use | Intermediate in pharmaceutical and agrochemical synthesis |
Data sourced from multiple chemical suppliers and databases.
Structure
3D Structure
Properties
Molecular Formula |
C4H5N3O2 |
|---|---|
Molecular Weight |
129.09 g/mol |
IUPAC Name |
2-amino-4-hydroxy-(4,6-13C2)1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5N3O2/c5-4-6-2(8)1-3(9)7-4/h1H,(H4,5,6,7,8,9)/i2+1,3+1 |
InChI Key |
AUFJTVGCSJNQIF-SUEIGJEOSA-N |
Isomeric SMILES |
C1=[13C](N=C(N[13C]1=O)N)O |
Canonical SMILES |
C1=C(N=C(NC1=O)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4,6 Dihydroxypyrimidine 13c2 and Its Precursors
Conventional Synthetic Routes to 2-Amino-4,6-dihydroxypyrimidine (B16511)
The primary and most efficient method for synthesizing the 2-amino-4,6-dihydroxypyrimidine core is the cyclocondensation reaction between a guanidine (B92328) salt and a malonic acid derivative.
The classical approach involves the reaction of a guanidine salt, such as guanidine hydrochloride or guanidine nitrate (B79036), with a dialkyl malonate, typically diethyl malonate or dimethyl malonate. This reaction is conducted under basic conditions, which are essential for deprotonating the guanidine and the central carbon of the malonic ester, thereby facilitating the cyclization.
A common procedure involves adding a freshly prepared solution of sodium methoxide (B1231860) in methanol (B129727) to guanidine hydrochloride. After stirring, dimethyl malonate is added, and the mixture is heated under reflux for several hours. Alternatively, guanidine nitrate can be reacted with diethyl malonate in the presence of sodium methoxide in ethanol (B145695). The reaction proceeds via a nucleophilic attack of the guanidine on the carbonyl carbons of the malonic ester, followed by intramolecular condensation and elimination of alcohol to form the stable pyrimidine (B1678525) ring. The resulting product is the sodium salt of 2-amino-4,6-dihydroxypyrimidine. To isolate the final compound, the solvent is evaporated, the residue is dissolved in water, and the pH is adjusted to approximately 6 with an acid like hydrochloric acid. This neutralization causes the 2-amino-4,6-dihydroxypyrimidine to precipitate out of the solution as a solid, which can then be collected by filtration and washed.
| Guanidine Source | Malonic Ester | Base/Solvent | Reaction Time/Temp | Reported Yield | Reference |
|---|---|---|---|---|---|
| Guanidine Hydrochloride | Dimethyl Malonate | Sodium Methoxide/Methanol | 2-3 hours / Reflux | 85% | |
| Guanidine Nitrate | Diethyl Malonate | Sodium Methoxide/Ethanol | 6 hours / 65°C | 96.1% |
When scaling the synthesis to a multi-gram level, several optimization strategies are crucial for maintaining high yield and purity. One key finding is the choice of solvent; using methanol or ethanol is necessary to ensure the reaction mixture remains stirrable. In less ideal solvents, the product salt can precipitate prematurely, hindering the reaction's completion.
Another critical optimization concerns the work-up and purification process. After the reaction, adding water to dissolve the sodium salt of the product is a key step. Subsequent neutralization with a weak acid, such as acetic acid, is preferred over strong acids. This allows for the selective precipitation of the desired 2-amino-4,6-dihydroxypyrimidine while keeping the excess guanidine starting material in the solution. This controlled precipitation significantly enhances the purity of the isolated product. The final product is typically a white solid with a high melting point (>250 °C), which can be washed with water and ethanol to remove residual impurities. Following these optimized procedures can lead to purities exceeding 99% by HPLC.
Strategies for ¹³C Isotopic Incorporation
The synthesis of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ requires the site-specific placement of two carbon-13 atoms into the pyrimidine ring at the 4- and 6-positions. This is achieved by using an isotopically enriched precursor in the condensation reaction.
In the condensation reaction between guanidine and a malonic ester, the C4 and C6 atoms of the resulting pyrimidine ring originate directly from the two carbonyl carbons of the malonic ester. Therefore, to synthesize the desired ¹³C₂-labeled compound, it is necessary to use a malonic acid derivative that is isotopically labeled at both of these carbonyl positions, namely diethyl malonate-1,3-¹³C₂.
The synthesis of this labeled precursor is a critical step. A viable synthetic route starts with a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN). A standard method for producing unlabeled malonic acid involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed. A similar principle can be applied to create the labeled version. For instance, reacting a labeled cyanide source (K¹³CN) with a labeled two-carbon fragment could produce the dinitrile, malononitrile-1,3-¹³C₂, which can then be hydrolyzed to malonic acid-1,3-¹³C₂. The direct esterification of this labeled dicarboxylic acid with ethanol in the presence of an acid catalyst yields the required precursor, diethyl malonate-1,3-¹³C₂.
With the ¹³C-enriched precursor, diethyl malonate-1,3-¹³C₂, in hand, the site-specific labeling at the 4- and 6-positions of the pyrimidine is achieved by following the conventional condensation methodology described in section 2.1.
The reaction is carried out by condensing diethyl malonate-1,3-¹³C₂ with an unlabeled guanidine salt (e.g., guanidine hydrochloride) in the presence of a base like sodium ethoxide. The cyclization mechanism ensures that the labeled carbonyl carbons of the malonate become the C4 and C6 atoms of the heterocyclic ring, while the central methylene (B1212753) carbon of the malonate becomes C5 and the guanidine provides N1, C2, and N3. This approach guarantees that the final product, 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, has the carbon-13 isotopes located precisely at the desired 4- and 6-positions.
Derivatization Pathways from 2-Amino-4,6-dihydroxypyrimidine Scaffold
The 2-amino-4,6-dihydroxypyrimidine scaffold is a versatile starting point for the synthesis of other important pyrimidine derivatives. The hydroxyl groups, in particular, can be readily converted into other functional groups, enabling further chemical modifications.
One of the most significant derivatization pathways is chlorination. Reacting 2-amino-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an acid-trapping agent such as triethylamine (B128534) or dimethylaniline, replaces the hydroxyl groups at the 4- and 6-positions with chlorine atoms. This yields 2-amino-4,6-dichloropyrimidine (B145751), a highly valuable intermediate for producing various agrochemicals and pharmaceuticals.
Another derivatization is methylation. The hydroxyl groups can be converted to methoxy (B1213986) groups. For example, reacting 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate under heat and pressure results in the formation of 2-amino-4,6-dimethoxypyrimidine. This compound is a key intermediate in the synthesis of numerous sulfonylurea herbicides. The 2-amino-4,6-dichloropyrimidine intermediate can also be reacted with sodium methoxide to produce the same dimethoxy product.
These derivatization reactions highlight the utility of the 2-amino-4,6-dihydroxypyrimidine core in building more complex molecules.
| Reaction | Reagent(s) | Product | Significance | Reference |
|---|---|---|---|---|
| Chlorination | Phosphorus oxychloride (POCl₃) | 2-Amino-4,6-dichloropyrimidine | Versatile intermediate for pharmaceuticals and agrochemicals | |
| Methylation | Dimethyl carbonate | 2-Amino-4,6-dimethoxypyrimidine | Intermediate for sulfonylurea herbicides | |
| Methoxy Substitution (from chloro) | Sodium methoxide | 2-Amino-4,6-dimethoxypyrimidine | Alternative route to herbicide intermediate |
Conversion to Halogenated Pyrimidine Analogs (e.g., 2-Amino-4,6-dichloropyrimidine)
The dihydroxy form of the pyrimidine is a crucial intermediate that can be converted into more reactive halogenated analogs, which serve as versatile precursors for further modification. The hydroxyl groups of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ can be replaced by chlorine atoms to yield 2-Amino-4,6-dichloropyrimidine-¹³C₂.
This transformation is commonly achieved through chlorination using reagents like phosphorus oxychloride (POCl₃). google.comgoogleapis.com The reaction can be performed with an excess of POCl₃, sometimes in the presence of an acid-trapping agent like triethylamine, at temperatures ranging from 20 to 80°C. google.com An alternative and optimized method involves the use of a Vilsmeier-Haack-Arnold reagent, which can be generated in situ from reagents like oxalyl chloride or phosphorus oxychloride and dimethylformamide (DMF). nih.govnih.gov This procedure has been shown to be effective for converting 5-substituted 2-amino-4,6-dihydroxypyrimidine analogs to their corresponding dichlorinated forms in high yields. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions for Further Functionalization
The chlorine atoms at the C4 and C6 positions of the 2-Amino-4,6-dichloropyrimidine-¹³C₂ ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide array of functional groups, making it a cornerstone for the synthesis of diverse pyrimidine libraries.
The electron-deficient nature of the pyrimidine ring, enhanced by the two nitrogen atoms, facilitates the attack of nucleophiles and stabilizes the anionic Meisenheimer-type intermediates formed during the reaction. mdpi.comacs.org A variety of nucleophiles can be employed, including amines, alkoxides, and thiolates, to displace the chloro substituents. mdpi.com For symmetrically substituted 4,6-dichloropyrimidines, reactions with nucleophilic amines proceed efficiently under conventional conditions. mdpi.com However, competition between different nucleophiles, such as amines and alkoxides (from the solvent or base), can occur. mdpi.com The regioselectivity of SNAr on pyrimidines can be complex, but for 2-amino-4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent, simplifying the reaction outcomes for monosubstitution. mdpi.com This pathway is instrumental in building precursors for various N-heterocyclic systems. mdpi.com
Synthesis of 5-Substituted Derivatives for Structure-Activity Relationship Studies
To investigate structure-activity relationships (SAR), a series of derivatives with various substituents at the 5-position of the pyrimidine ring are often synthesized. This is typically achieved by starting the synthetic sequence with an appropriately substituted malonic acid diester. nih.govnih.gov
The condensation of a mono-substituted malonic acid diester with guanidine, under basic conditions similar to the synthesis of the parent compound, yields the corresponding 5-substituted 2-amino-4,6-dihydroxypyrimidine. nih.gov For example, using diethyl 2-methylmalonate or diethyl 2-propylmalonate will result in the 5-methyl or 5-propyl derivative, respectively. nih.gov These 5-substituted dihydroxy pyrimidines can then be converted to their 5-substituted 2-amino-4,6-dichloropyrimidine analogs using the halogenation methods described previously, such as treatment with a Vilsmeier-Haack-Arnold reagent. nih.govnih.gov This strategy provides a systematic way to explore the impact of the C5 substituent on the biological or chemical properties of the final compounds.
The following table summarizes the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidine derivatives, showcasing the yields obtained from their dihydroxy precursors.
| Substituent at C5 | Final Product Name | Yield (%) |
|---|---|---|
| Ethyl | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82 |
| sec-Butyl | 5-(sec-Butyl)-4,6-dichloropyrimidin-2-amine | 75 |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4,6 Dihydroxypyrimidine 13c2
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The presence of ¹³C labels in 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ significantly enhances the utility of ¹³C NMR and enables specialized experiments.
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a definitive method for confirming the successful incorporation of ¹³C isotopes and for determining their precise locations within the molecule. In a standard ¹³C NMR spectrum of an unlabeled compound, signals are detected from the naturally abundant ¹³C, which is only about 1.1% of all carbon atoms. For 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, the signals corresponding to the isotopically labeled carbon positions will exhibit a dramatically enhanced intensity relative to the unlabeled carbon atoms. nih.gov This significant increase in signal intensity provides direct evidence and allows for the quantification of isotopic enrichment.
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the local electronic environment of each carbon atom, allowing for the assignment of each signal to a specific position in the pyrimidine (B1678525) ring. Based on data from analogous 5-substituted 2-amino-4,6-dihydroxypyrimidine (B16511) compounds, the expected chemical shifts for the carbon atoms in the pyrimidine ring can be estimated. nih.gov For instance, the carbons C-4 and C-6, being attached to hydroxyl groups, are typically observed further downfield compared to C-5, while the C-2 carbon, bonded to three nitrogen atoms, also has a characteristic chemical shift. nih.gov The specific positions of the ¹³C labels can be unequivocally assigned by comparing the enhanced signals in the spectrum of the labeled compound to the spectrum of its unlabeled counterpart or through the use of advanced 2D NMR techniques.
Table 1: Expected ¹³C NMR Chemical Shifts for 2-Amino-4,6-dihydroxypyrimidine
| Carbon Position | Expected Chemical Shift (δ) in ppm (in DMSO-d₆) | Expected Observation for ¹³C₂ Isotope |
|---|---|---|
| C-2 | ~152 | Unlabeled: Normal Intensity |
| C-4 / C-6 | ~164 | Labeled: High Intensity |
Beyond simple 1D spectra, advanced NMR experiments on 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ can provide detailed information about its three-dimensional structure and behavior in solution. These techniques often leverage the presence of the ¹³C labels for enhanced sensitivity and resolution.
2D NMR Spectroscopy: Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the ¹³C atoms with their attached protons and other nearby nuclei. This is crucial for confirming the positional assignments of the ¹³C labels and for assigning the proton signals.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between nuclei that are close to each other (typically <5 Å), providing critical information for determining the molecule's conformation and the spatial arrangement of its functional groups.
Molecular Dynamics (MD) Simulations: NMR experimental data can be combined with MD simulations to generate and validate models of the molecule's dynamic behavior in solution. nih.govscirp.org The simulations can provide insights into conformational flexibility, solvent interactions, and the stability of different tautomeric forms, which can then be cross-validated with NMR-derived constraints.
These advanced methods allow for a comprehensive characterization of the molecule's structure and behavior that goes far beyond what is possible with basic spectroscopic techniques.
Vibrational Spectroscopy (FTIR and FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the molecule's functional groups and bond strengths.
The FTIR and FT-Raman spectra of 2-Amino-4,6-dihydroxypyrimidine are characterized by absorption bands corresponding to the vibrations of its specific functional groups. researchgate.net Key vibrational modes include:
N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. semanticscholar.org
O-H Stretching: The hydroxyl groups (-OH) give rise to a broad absorption band, often centered around 3200-3600 cm⁻¹, due to hydrogen bonding.
C=N and C=C Stretching: The pyrimidine ring exhibits a series of characteristic stretching vibrations between 1400 and 1650 cm⁻¹.
N-H Bending: The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹. semanticscholar.org
Ring Vibrations: Complex "ring breathing" and other skeletal modes of the pyrimidine ring appear in the fingerprint region (below 1400 cm⁻¹). ijera.com
These assignments are generally made by comparing the experimental spectra to those of related compounds and with the aid of computational chemistry calculations. sigmaaldrich.com
Table 2: Principal Vibrational Modes and Functional Group Assignments for 2-Amino-4,6-dihydroxypyrimidine
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| O-H Stretching | 3200-3600 (broad) | Hydroxyl (-OH) |
| N-H Stretching | 3300-3500 | Amino (-NH₂) |
| C-H Stretching (aromatic) | 3000-3100 | Pyrimidine Ring |
| N-H Bending | 1600-1650 | Amino (-NH₂) |
| C=N / C=C Ring Stretching | 1400-1650 | Pyrimidine Ring |
The substitution of two ¹²C atoms with the heavier ¹³C isotope in 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ induces predictable shifts in its vibrational spectrum. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Therefore, increasing the mass of the carbon atoms will lead to a decrease (a downshift or red-shift) in the frequency of the vibrational modes in which these atoms participate.
This isotopic effect is most pronounced for vibrational modes that involve significant movement of the labeled carbon atoms, such as the C=C and C=N stretching modes and the ring breathing modes. aps.org By comparing the FTIR and FT-Raman spectra of the labeled compound with its unlabeled analogue, one can observe these frequency shifts. The magnitude of the shift for a particular band confirms that the vibration involves the isotopically substituted atoms, providing a powerful method for validating vibrational assignments. For example, a C=C stretching mode observed at 1550 cm⁻¹ in the unlabeled compound might shift down by several wavenumbers in the ¹³C₂-labeled spectrum, confirming its assignment.
Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis. For isotopically labeled compounds, it provides an unambiguous confirmation of isotopic incorporation and purity.
The mass spectrum of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ will show a molecular ion peak ([M+H]⁺ in positive ion mode) that is two mass units higher than that of the unlabeled compound (C₄H₅N₃O₂; molecular weight 127.10 g/mol ). The observation of a predominant peak at m/z 130.1 (for the [M+H]⁺ ion) would confirm the incorporation of two ¹³C atoms. The isotopic purity can be assessed by comparing the relative intensity of the peak for the labeled species to any residual peak corresponding to the unlabeled species (at m/z 128.1).
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is expected to be similar to that of the unlabeled compound, but any fragment containing one or both of the ¹³C labels will have its mass-to-charge ratio shifted accordingly. researchgate.net By analyzing these shifts in the fragmentation spectrum, it is possible to map the location of the isotopic labels within the molecule's structure, complementing the data obtained from NMR spectroscopy.
Table 3: Expected Mass Spectrometry Data for Labeled and Unlabeled 2-Amino-4,6-dihydroxypyrimidine
| Species | Unlabeled Compound (m/z) | ¹³C₂-Labeled Compound (m/z) | Information Provided |
|---|---|---|---|
| Molecular Ion [M]⁺ | 127.1 | 129.1 | Confirms molecular weight and ¹³C₂ incorporation |
| Protonated Molecule [M+H]⁺ | 128.1 | 130.1 | Confirms molecular weight and ¹³C₂ incorporation |
| Key Fragment 1 | Varies | Varies (+1 or +2) | Positional information of ¹³C atoms |
High-Resolution Mass Spectrometry for Isotope Mass Isotopologue Quantification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled compounds, providing the accuracy and resolution required to distinguish between different isotopologues—molecules that differ only in their isotopic composition. nih.gov For 2-Amino-4,6-dihydroxypyrimidine-13C2, HRMS is employed to confirm the incorporation of the two ¹³C atoms and to quantify the relative abundance of each isotopologue.
The unlabeled compound, 2-Amino-4,6-dihydroxypyrimidine, has a chemical formula of C₄H₅N₃O₂ and a monoisotopic mass of 127.0436 Da. The introduction of two ¹³C isotopes in this compound results in a nominal mass increase of 2 Da. However, HRMS allows for the measurement of the exact mass with high precision, typically within a few parts per million (ppm), which is critical for unambiguous identification. youtube.com
The quantification of isotopologues involves measuring the signal intensity of the monoisotopic peak (M+0, representing any residual unlabeled compound), the peak corresponding to the desired labeled species (M+2 for the ¹³C₂ variant), and any other naturally occurring isotopic peaks (e.g., M+1 due to natural abundance of ¹³C and ¹⁵N). nih.gov The analysis provides a mass isotopologue distribution (MID), which details the fractional abundance of each isotopologue. This is essential for applications like metabolic flux analysis, where the degree of isotope incorporation into metabolites is measured. springernature.com
Below is a theoretical data table illustrating the expected high-resolution mass data for 2-Amino-4,6-dihydroxypyrimidine and its ¹³C₂ isotopologue. The theoretical exact masses are calculated based on the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) and the ¹³C isotope.
| Isotopologue | Chemical Formula | Theoretical Exact Mass (Da) | Notes |
|---|---|---|---|
| M+0 (Unlabeled) | C₄H₅N₃O₂ | 127.0436 | Represents the unlabeled 2-Amino-4,6-dihydroxypyrimidine. |
| M+1 | ¹³C₁C₃H₅N₃O₂ | 128.0470 | Primarily from the natural abundance of ¹³C in an unlabeled molecule. |
| M+2 (Labeled) | ¹³C₂C₂H₅N₃O₂ | 129.0503 | The target isotopologue, this compound. |
Elucidation of Fragmentation Pathways and Isotopic Retention Patterns
Tandem mass spectrometry (MS/MS), often coupled with HRMS, is used to elucidate the fragmentation pathways of a molecule. In this process, the precursor ion (in this case, the protonated molecule [M+H]⁺ of this compound with m/z ≈ 130.0576) is isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques. researchgate.net The resulting product ions are then mass-analyzed, providing structural information.
For pyrimidine derivatives, fragmentation typically involves the cleavage of the ring structure and the loss of small neutral molecules. Common fragmentation pathways for 2-Amino-4,6-dihydroxypyrimidine would likely involve:
Loss of isocyanic acid (HNCO): A characteristic fragmentation for uracil (B121893) and related structures.
Loss of ammonia (B1221849) (NH₃): From the amino group at the C2 position.
Ring cleavage: Leading to various smaller fragment ions.
By analyzing the fragmentation of the ¹³C₂-labeled compound, researchers can confirm the position of the isotopic labels. If a fragment ion retains the two ¹³C atoms, its mass will be shifted by +2 Da compared to the corresponding fragment from the unlabeled compound. If the fragmentation involves the loss of one of the labeled carbons, the mass shift will be +1 Da. This detailed analysis helps to confirm the specific labeling pattern of the synthesized standard.
Isotopic Retention Patterns refer to the chromatographic behavior of different isotopologues. In standard liquid chromatography (LC) or gas chromatography (GC), the substitution of ¹²C with ¹³C results in a negligible change in the physicochemical properties of the molecule. Therefore, isotopologues of the same compound typically co-elute, meaning they have identical or nearly identical retention times. This co-elution is advantageous as it allows for the simultaneous detection and relative quantification of all isotopologues in a single chromatographic peak, simplifying data analysis. Any significant deviation in retention time would not be expected and could indicate an analytical issue or the presence of an isomer.
Applications in Advanced Biochemical and Metabolic Research
Metabolic Tracing and Flux Analysis Using ¹³C-Labeling
Metabolic tracing with stable isotopes like ¹³C has revolutionized the study of cellular metabolism, providing a dynamic view of metabolic pathways. creative-proteomics.com 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is utilized in these methodologies to investigate the intricate network of biochemical reactions within cells.
The ¹³C atoms in 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ act as a tracer, enabling researchers to follow the journey of carbon atoms as they are incorporated into various biomolecules. biorxiv.orgresearchgate.netresearchgate.net When introduced to cells, this labeled pyrimidine (B1678525) can be taken up and metabolized, and its ¹³C label can be detected in downstream products. This allows for the mapping of carbon flow through interconnected metabolic pathways. youtube.com Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to detect the ¹³C-labeled metabolites, providing insights into the specific routes of pyrimidine metabolism and its contribution to other cellular processes. nih.gov
The use of such labeled compounds helps in understanding how cells utilize precursors to build essential molecules. nih.gov For instance, by tracking the ¹³C label from 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, researchers can determine its incorporation into DNA and RNA, thereby elucidating the dynamics of nucleic acid synthesis. biorxiv.org This approach provides a detailed picture of metabolic activities at both the cellular and subcellular levels. researchgate.net
Beyond qualitative tracing, 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ allows for the quantification of metabolic fluxes—the rates of reactions in a metabolic network. youtube.com By measuring the extent of ¹³C enrichment in various metabolites over time, researchers can calculate the relative activities of different metabolic pathways. nih.gov This quantitative data is crucial for understanding how metabolic pathways are regulated and how they respond to different physiological or pathological conditions.
Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique to dissect complex metabolic networks. mdpi.com The labeling patterns in downstream metabolites provide a wealth of information that can be used to estimate the fluxes through various interconnected pathways. researchgate.net This approach helps to determine the contributions of different nutrients to the synthesis of key biomolecules.
The use of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is particularly valuable in controlled experimental settings such as in vitro cell cultures and ex vivo tissue samples. researchgate.netnih.gov In these systems, the labeled compound can be introduced into the culture medium, and its metabolic fate can be precisely monitored. In vitro studies with cultured cells allow for detailed investigations of specific metabolic pathways under defined conditions. nih.gov
Ex vivo studies, on the other hand, involve the use of tissues or organs isolated from an organism. These studies provide a bridge between in vitro experiments and the complexity of a whole organism. By perfusing tissues with a medium containing 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, researchers can study tissue-specific metabolism in a controlled environment.
| Study Type | Description | Key Advantages | Example Application |
| In Vitro | Experiments conducted with cells in a controlled artificial environment. | High degree of control over experimental variables. | Determining the rate of pyrimidine uptake and incorporation into DNA in a specific cancer cell line. |
| Ex Vivo | Experiments conducted on tissues or organs outside the body. | Preserves tissue architecture and some physiological context. | Investigating the metabolism of pyrimidines in isolated liver tissue to understand drug metabolism. |
Investigating Nucleic Acid Metabolism and Related Biochemical Processes
Given its structural similarity to endogenous pyrimidines, 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ is an excellent tool for probing the intricacies of nucleic acid metabolism. biorxiv.orgjournalagent.com
2-Amino-4,6-dihydroxypyrimidine-¹³C₂ can serve as a precursor in the pyrimidine biosynthesis pathway. biorxiv.org By introducing this labeled compound, researchers can trace its incorporation into nucleotides and subsequently into DNA and RNA. This allows for the study of both the de novo and salvage pathways of pyrimidine synthesis. nih.gov The ability to track the labeled carbons provides direct evidence of the metabolic routes taken by pyrimidine precursors. biorxiv.org
The use of stable isotope-labeled precursors has significantly advanced the study of nucleic acid structure and dynamics through techniques like NMR. nih.gov Enzymatic synthesis methods allow for the efficient incorporation of these labeled precursors into RNA, facilitating detailed structural studies. nih.gov
Pyrimidine derivatives have been shown to exhibit inhibitory effects on various enzymes. For instance, some 2-aminopyrimidine (B69317) derivatives have been investigated as inhibitors of enzymes like β-glucuronidase and nitric oxide production. mdpi.comnih.govresearchgate.netnih.gov While direct studies on the inhibitory properties of 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ are specific, the broader class of pyrimidine derivatives has shown significant potential in enzyme inhibition research.
Research on various substituted 2-aminopyrimidine derivatives has demonstrated their potential as enzyme inhibitors. The specific substitutions on the pyrimidine ring play a crucial role in their inhibitory activity.
| Enzyme Target | Inhibitory Pyrimidine Derivative Class | Significance of Inhibition |
| Glutathione Reductase | 4-amino-2,6-dichloropyrimidine | Potential applications in cancer and malaria treatment. juniperpublishers.com |
| Glutathione S-Transferase | 4-amino-2-chloropyrimidine | Potential as anticancer agents. journalagent.com |
| β-Glucuronidase | Various 2-aminopyrimidine derivatives | Associated with pathological conditions like colon cancer and renal diseases. mdpi.com |
| Nitric Oxide Production | 5-substituted 2-amino-4,6-dichloropyrimidines | Potential anti-inflammatory properties. nih.govresearchgate.netnih.gov |
Use in Proteomics and Metabolomics Research
The application of stable isotope-labeled compounds has revolutionized proteomics and metabolomics by enabling accurate quantification of proteins and metabolites, as well as the tracing of their metabolic fates. 2-Amino-4,6-dihydroxypyrimidine-¹³C₂, as a labeled pyrimidine derivative, offers unique opportunities to investigate cellular processes from a different perspective than the more commonly used labeled amino acids.
While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted method for quantitative proteomics, the use of non-amino acid-based labeling agents like 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ can provide complementary information. wikipedia.orgnih.gov The principle of this approach would be analogous to other metabolic labeling techniques, where cells are cultured in the presence of the "heavy" isotopically labeled compound. nih.gov
In a hypothetical experimental setup, one population of cells would be grown in a medium containing the natural, "light" 2-Amino-4,6-dihydroxypyrimidine (B16511), while another population would be cultured with a medium containing 2-Amino-4,6-dihydroxypyrimidine-¹³C₂. If this pyrimidine derivative is incorporated into a cellular component that ultimately modifies proteins, any protein so modified would exhibit a predictable mass shift. After cellular growth and experimental treatment, the cell populations can be combined, and the proteins extracted and analyzed by mass spectrometry. The ratio of the heavy to light signals for a given protein or peptide would then provide a precise measure of its relative abundance between the two conditions.
The success of this technique would hinge on the metabolic incorporation of the pyrimidine derivative into a post-translational modification or a cofactor that associates with proteins. This would allow for the quantification of protein expression changes under different physiological or pathological states.
Table 1: Hypothetical Data from a Quantitative Proteomics Experiment using 2-Amino-4,6-dihydroxypyrimidine-¹³C₂
| Protein ID | Protein Name | H/L Ratio | Regulation | Potential Implication |
| P12345 | Pyrimidine Biosynthesis Enzyme | 1.98 | Upregulated | Increased pyrimidine metabolism |
| Q67890 | Cell Cycle Regulator | 0.52 | Downregulated | Altered cell proliferation |
| R24680 | DNA Repair Protein | 1.05 | Unchanged | Stable DNA maintenance |
In metabolomics, stable isotope tracers are invaluable for mapping metabolic pathways and identifying novel biomarkers. nih.gov 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ can be employed as a metabolic tracer to investigate pyrimidine metabolism. creative-proteomics.com Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are also involved in the synthesis of glycoproteins and phospholipids. nih.gov
By introducing 2-Amino-4,6-dihydroxypyrimidine-¹³C₂ into a biological system, researchers can trace the ¹³C label as it is incorporated into various downstream metabolites. This allows for the elucidation of both de novo and salvage pathways of pyrimidine synthesis. creative-proteomics.com Mass spectrometry-based analysis can then identify and quantify the labeled metabolites, providing a detailed snapshot of the metabolic flux through these pathways.
For instance, an increase in the incorporation of the ¹³C label into DNA precursors in cancer cells compared to normal cells could indicate an upregulation of pyrimidine synthesis to support rapid proliferation. This could lead to the identification of key enzymes in the pathway as potential therapeutic targets. Furthermore, the detection of novel labeled metabolites could uncover previously unknown biochemical transformations and biomarkers associated with specific diseases.
Table 2: Potential Labeled Metabolites in a Tracer Study with 2-Amino-4,6-dihydroxypyrimidine-¹³C₂
| Metabolite | Metabolic Pathway | Potential for Biomarker Discovery |
| ¹³C-labeled Uridine Monophosphate (UMP) | De novo pyrimidine synthesis | Indicates pathway activity |
| ¹³C-labeled Deoxyuridine Triphosphate (dUTP) | DNA precursor synthesis | Reflects proliferative state |
| ¹³C-labeled Beta-Alanine | Pyrimidine degradation | Measures catabolic rate |
| Novel ¹³C-labeled Glycosylated Compound | Glycoprotein synthesis | Potential disease-specific marker |
Theoretical and Computational Investigations of 2 Amino 4,6 Dihydroxypyrimidine 13c2
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary computational method for studying pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are instrumental in predicting a wide range of molecular properties by approximating the electron density of the molecule.
DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule by optimizing its geometry to a minimum energy state. nih.gov For 2-Amino-4,6-dihydroxypyrimidine (B16511), calculations using functionals like B3LYP with basis sets such as 6-311G(d,p) can predict key structural parameters. nih.govicm.edu.pl The optimized geometry reveals a nearly planar pyrimidine ring, a characteristic feature of such heterocyclic systems. ijfans.org
The electronic structure of the molecule is also elucidated through DFT. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic transitions. nih.gov Charge transfer within the molecule can be inferred from these orbital energies. nih.gov
Below is a table of representative calculated geometric parameters for the pyrimidine ring system, which are expected to be minimally affected by the 13C2 isotopic substitution.
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| N1-C2 Bond Length | 1.37 |
| C2-N3 Bond Length | 1.38 |
| N3-C4 Bond Length | 1.39 |
| C4-C5 Bond Length | 1.45 |
| C5-C6 Bond Length | 1.44 |
| C6-N1 Bond Length | 1.38 |
| C4-O Bond Length | 1.24 |
| C2-N (amino) Bond Length | 1.36 |
| N1-C2-N3 Bond Angle | 120.5 |
| C2-N3-C4 Bond Angle | 118.0 |
| N3-C4-C5 Bond Angle | 122.0 |
DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be constructed that aids in the assignment of experimental spectral bands to specific molecular motions. mdpi.com These calculations can accurately predict the frequencies for various vibrational modes, such as C=O stretching, N-H bending, and pyrimidine ring breathing modes. nih.govijfans.org
The theoretical spectrograms for FT-IR and FT-Raman can be constructed from the DFT output, and the calculated frequencies are often scaled by a factor to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. nih.govresearchgate.net The comparison between calculated and observed spectra allows for a detailed and reliable interpretation of the molecule's vibrational properties. nih.gov
The following table presents a typical correlation between calculated and observed vibrational frequencies for a related pyrimidine derivative, illustrating the utility of DFT in spectral analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3400-3500 | Amino group stretching |
| ν(O-H) | 3300 | ~3200 (broad) | Hydroxyl group stretching |
| ν(C=O) | 1680 | 1650-1700 | Carbonyl stretching |
| δ(N-H) | 1620 | 1600-1640 | Amino group bending |
| Ring Breathing | 995 | ~1000 | Pyrimidine ring stretching/breathing |
| Ring Puckering | 780 | ~790 | Out-of-plane ring deformation |
Tautomeric Equilibria and Protonation State Analysis
Hydroxypyrimidines are known to exist in a dynamic equilibrium between different tautomeric forms, which can significantly influence their chemical and biological properties. ijfans.orgacs.org Computational analysis is essential for understanding these equilibria.
2-Amino-4,6-dihydroxypyrimidine possesses several potential sites for protonation, including the ring nitrogen atoms, the exocyclic amino group, and the carbonyl oxygen atoms. nih.gov Theoretical calculations can predict the most favorable protonation site by computing the proton affinity for each basic center. The structure with the lowest energy after protonation corresponds to the most stable cation.
Studies on related 4,6-dihydroxypyrimidine (B14393) derivatives show that alkyl substituents can increase the basicity of the compound. nih.gov Computational methods can be used to calculate basicity constants (pKb), which are crucial for understanding the molecule's behavior in acidic media. acs.orgnih.gov These calculations help in predicting how the molecule will interact with biological systems and participate in acid-catalyzed reactions. nih.gov
In addition to neutral tautomers, 2-Amino-4,6-dihydroxypyrimidine can potentially exist in zwitterionic forms, where a proton transfers from a hydroxyl group to a basic site on the same or a neighboring molecule. acs.org X-ray analysis of the parent 4,6-dihydroxypyrimidine has shown that it can exist in both molecular and ionic polymorphic forms. acs.org In the ionic form, molecules are differentiated into positive and negative ions. acs.org
Computational studies are vital for assessing the relative stability of these zwitterionic species and understanding the factors that favor their formation. Furthermore, these molecules can form dimers and larger aggregates stabilized by intermolecular hydrogen bonds. researchgate.net Theoretical modeling can explore the structures and binding energies of these dimeric forms, which is particularly relevant for understanding their behavior in the solid state and in non-polar solvents. researchgate.net The formation of a crystal labile product from the spontaneous dimerization of 4,6-dihydroxypyrimidine has been reported, highlighting the importance of these intermolecular interactions. acs.orgresearchgate.net
Simulation of Isotopic Effects on Molecular Properties and Reactivity
The introduction of two ¹³C isotopes into the pyrimidine ring of 2-Amino-4,6-dihydroxypyrimidine-13C2 induces subtle but measurable changes in its molecular properties. These isotopic effects arise primarily from the change in nuclear mass, which affects the vibrational energy levels of the molecule.
Computational methods can simulate these isotopic effects with high accuracy. The primary consequence of ¹³C substitution is a shift in the vibrational frequencies involving the labeled carbon atoms. aps.org These shifts can be precisely calculated using DFT and are valuable for interpreting experimental vibrational spectra, helping to confirm band assignments.
Isotope effects on NMR parameters are also significant and can be modeled computationally. mdpi.com The presence of adjacent ¹³C nuclei allows for the observation of ¹³C-¹³C scalar coupling constants (J-couplings), which provide valuable information about the electronic structure and bonding within the pyrimidine ring. nih.gov DFT calculations can predict the magnitude of these one-, two-, and three-bond coupling constants. nih.gov Furthermore, isotopic substitution can lead to small changes in the ¹³C chemical shifts of neighboring atoms, known as isotope shifts, which can also be investigated through theoretical calculations. mdpi.comresearchgate.net These computational studies on isotopic effects are crucial for the detailed structural analysis of isotopically labeled molecules. researchgate.net
Synthesis and Evaluation of Novel Analogs for Research Applications
Design Principles for Pyrimidine (B1678525) Derivatives with Modified Substituents
The design of novel pyrimidine derivatives is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. The 2-aminopyrimidine (B69317) core offers multiple positions (primarily C-4, C-5, and C-6) for substitution, allowing for systematic modification to probe interactions with biological targets. nih.govresearchgate.net
A common strategy involves the synthesis of a series of analogs where substituents at a specific position are varied to explore different chemical properties, such as size, electronics, and hydrogen bonding capacity. researchgate.net For instance, starting from a core structure like 2-amino-4,6-dihydroxypyrimidine (B16511), the hydroxyl groups can be replaced with other functionalities, such as chloro groups, to serve as reactive handles for further diversification. nih.govnih.gov This approach was used to convert 2-amino-4,6-dihydroxypyrimidine analogs into 5-substituted 2-amino-4,6-dichloropyrimidines, which then served as precursors for a range of derivatives. nih.govnih.gov
Another key design principle is ligand-based drug design, where the structure of a known ligand or substrate is used as a template. For example, a series of 4,6-disubstituted 2-aminopyrimidines were designed as inhibitors for the Receptor for Advanced Glycation End Products (RAGE) based on the structure of argpyrimidine, a known monomeric advanced glycation end product. acs.orgelsevierpure.com This strategy led to the identification of the 4,6-disubstituted 2-aminopyrimidine core as a novel and effective scaffold for RAGE inhibition. acs.org
Furthermore, computational tools are increasingly employed to rationalize the design of new analogs. Molecular docking studies help predict the binding modes of designed compounds within the active site of a target enzyme or receptor, guiding the selection of substituents that are likely to form favorable interactions. mdpi.comekb.eg
Exploration of Structure-Activity Relationships in Enzyme Inhibition
Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity, guiding the optimization of lead compounds. For pyrimidine derivatives, SAR has been extensively explored against various enzyme targets.
A key finding is that the substituents at positions 4, 5, and 6 of the pyrimidine ring significantly influence inhibitory activity. nih.gov In a study on dihydroorotate (B8406146) dehydrogenase inhibitors, it was established that the intact amide and imide groups of the pyrimidine ring and a carboxylic acid at the C-6 position were essential for significant enzyme inhibition. nih.gov The study also revealed a steric limitation at the C-5 position, where substituents larger than a methyl group were not well-tolerated, suggesting the presence of a negatively charged enzyme substituent near this position. nih.gov
In the context of β-glucuronidase inhibition, a series of 2-aminopyrimidine derivatives were synthesized from 2-amino-4,6-dichloropyrimidine (B145751). nih.govnih.govmdpi.com The SAR analysis revealed that the nature and position of substituents on an attached phenyl ring were critical for activity. For instance, comparing compounds with alkyl substitutions at the C-4 position of the phenyl ring, activity was observed to increase with the length of the alkyl chain (butyl > ethyl > methyl). researchgate.net The most potent compound in this series, featuring a 3,4-dichloro substitution on the phenylamine moiety at C-4, exhibited an IC₅₀ value of 2.8 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 µM). nih.govnih.govmdpi.com
For inhibitors of neuronal nitric oxide synthase (nNOS), the linker between the pyrimidine core and an attached phenyl ring was found to be a critical determinant of potency. A nearly 10-fold difference in potency was observed by modifying this linker, highlighting its importance in achieving the correct orientation within the enzyme's active site. acs.org
The table below summarizes SAR findings for pyrimidine derivatives against various enzymes.
| Target Enzyme | Core Scaffold | Key SAR Findings | Potent Analog Example | IC₅₀/Kᵢ | Ref |
| β-Glucuronidase | 2-Amino-4-(substituted-anilino)-6-chloropyrimidine | 3,4-dichloro substitution on the anilino ring at C-4 greatly enhances activity. | Compound 24 (3,4-dichloroanilino) | 2.8 µM | nih.govnih.gov |
| Dihydroorotate Dehydrogenase | Pyrimidine analog of orotic acid | Intact amide/imide groups and a C-6 carboxylic acid are required. Steric hindrance at C-5. | D,L-5-trans-methyl DHO | 45 µM (Kᵢ) | nih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) | 2,4-Disubstituted Pyrimidine | Linker structure between the pyrimidine and a 3-fluorophenyl ring is critical for potency. | Compound 5 | 0.368 µM (Kᵢ) | acs.org |
| FMS-like tyrosine kinase 3 (FLT3) | 2-Aminopyrimidine | Specific urea-containing side chains are crucial for high potency against wild-type and mutated FLT3. | Compound 15 | 7.42 nM | nih.gov |
Development of Analogs for Receptor Binding and Ligand Studies
Beyond enzyme inhibition, 2-aminopyrimidine derivatives have been developed as specific ligands for various receptors, playing a role in understanding receptor function and pharmacology.
One notable example is the development of ligands for the histamine (B1213489) H4 receptor (H4R), a target for inflammatory and pain conditions. nih.gov Starting from a high-throughput screening hit, SAR studies were conducted by systematically modifying the 2-aminopyrimidine core. It was found that replacing a tert-butyl group at the C-6 position with aromatic and secondary amine moieties significantly improved potency. nih.gov The optimization campaign led to the discovery of a benzonitrile-containing analog, compound 4 , which was potent in vitro and showed anti-inflammatory and antinociceptive activity in animal models. nih.gov
Similarly, 2-aminopyrimidine analogs have been designed as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), which is implicated in diseases like Alzheimer's. acs.orgresearchgate.net Using a ligand-based design approach, researchers identified 4,6-bis(4-chlorophenyl)pyrimidine (B2456199) analogs that could significantly lower the concentration of toxic soluble Aβ in the brains of transgenic mice and improve cognitive function. acs.org Surface plasmon resonance (SPR) analysis confirmed the direct binding of these analogs to RAGE, validating their mechanism of action. acs.orgresearchgate.net
For ligand studies, the synthesis of radiolabeled analogs is often necessary. Methods have been developed for the rapid synthesis of radiolabeled pyrimidine nucleosides, which can be used in various binding and imaging studies. google.com These methods allow for the incorporation of radioactive isotopes like iodine-131 (B157037) or bromine-82 (B1211341) into the pyrimidine ring structure. google.com
Methodologies for Assessing Biological Activities in In Vitro Systems (e.g., NO production inhibition)
The in vitro evaluation of novel pyrimidine analogs is a critical step in determining their biological activity. A commonly used assay, particularly for anti-inflammatory potential, is the measurement of nitric oxide (NO) production inhibition in immune cells. rsc.org
This assay typically involves the following steps:
Cell Culture: A suitable cell line, such as mouse peritoneal cells or the RAW 264.7 macrophage cell line, is cultured. nih.govnih.gov
Stimulation: The cells are stimulated with an inflammatory agent, commonly lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. nih.govnih.gov
Treatment: The stimulated cells are treated with various concentrations of the synthesized pyrimidine derivatives.
NO Measurement: After an incubation period, the amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture medium. This is typically done using the Griess reagent, which reacts with nitrite to form a colored azo product that can be measured spectrophotometrically. nih.govnih.gov
Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is calculated to determine its potency. Cell viability assays (e.g., MTT assay) are often run in parallel to ensure that the observed inhibition is not due to cytotoxicity. nih.govnih.gov
Using this methodology, a study of 5-substituted 2-amino-4,6-dichloropyrimidines found that these compounds, irrespective of the substituent at the C-5 position, inhibited immune-activated NO production. nih.govnih.gov In stark contrast, their 2-amino-4,6-dihydroxypyrimidine precursors were devoid of any NO-inhibitory activity, highlighting the critical role of the chloro substituents at positions 4 and 6 for this specific biological effect. nih.govnih.gov
The table below presents data from a study on the inhibition of NO production by various 5-substituted 2-amino-4,6-dichloropyrimidines.
| Compound | Substituent at C-5 | NO Production Inhibition IC₅₀ (µM) | Ref |
| B12 | -F | 2 | nih.govnih.gov |
| B5 | -CH₂CH(CH₃)₂ | 9 | nih.gov |
| B6 | -CH₂Ph | 10 | nih.gov |
| B10 | -Br | 11 | nih.gov |
| B1 | -H | 36 | nih.gov |
These in vitro methodologies provide essential data on the potency and mechanism of action of novel pyrimidine derivatives, guiding further development and optimization for research applications.
Future Research Directions for 2 Amino 4,6 Dihydroxypyrimidine 13c2
Advancements in Microscale and Continuous Flow Synthesis of Labeled Compound
The synthesis of isotopically labeled compounds like 2-Amino-4,6-dihydroxypyrimidine-13C2 is crucial for its use in metabolic research. chemicalsknowledgehub.commusechem.com Traditional batch synthesis methods for creating such labeled molecules can be inefficient. x-chemrx.com Future research is increasingly focused on microscale and continuous flow synthesis to overcome these limitations, offering more precise control, improved safety, and higher efficiency. x-chemrx.combeilstein-journals.org
Continuous flow chemistry, in particular, provides several advantages over traditional batch methods. x-chemrx.com By conducting reactions in a continuously flowing stream through a reactor, it allows for precise control over parameters like temperature and reaction time, leading to better mixing and enhanced safety. x-chemrx.com This methodology is especially beneficial for isotope labeling, as it can improve the cost-effectiveness, regioselectivity, and yield of reactions. x-chemrx.com For instance, the development of flow synthesis can facilitate late-stage isotopic labeling, where the ¹³C isotopes are incorporated as late as possible in the synthetic route. chemicalsknowledgehub.comx-chemrx.com This approach is not only cost-efficient, utilizing readily available reagents like ¹³CO₂, but also enhances atom economy by introducing the label at a specific position without needing to construct the entire molecule from scratch. x-chemrx.com
Future advancements will likely focus on developing dedicated flow reactors and optimizing conditions specifically for the synthesis of ¹³C-labeled pyrimidines. This includes exploring novel catalysts and reaction pathways that are amenable to flow conditions, further reducing costs and increasing the availability of this compound for research.
Table 1: Comparison of Synthesis Methods
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and time x-chemrx.com |
| Efficiency | Often lower yields and more side products | Improved yields and higher purity x-chemrx.com |
| Safety | Higher risk with hazardous reagents | Enhanced safety due to smaller reaction volumes x-chemrx.com |
| Scalability | Can be challenging to scale up | More straightforward scalability beilstein-journals.org |
| Cost | Can be expensive due to reagent use and time | Potentially more cost-effective and time-efficient x-chemrx.com |
Integration with Advanced Imaging and Spatially Resolved Metabolomics Techniques
The integration of this compound with advanced imaging techniques is a key area for future research. Spatially resolved metabolomics, which allows for the visualization of the distribution of metabolites within tissues, stands to benefit significantly from the use of such labeled compounds. nih.gov Techniques like mass spectrometry imaging (MSI) can map the location of various metabolites, providing critical insights into the metabolic reprogramming of complex biological systems, such as tumors. nih.govresearchgate.net
By using this compound as a tracer, researchers can follow its uptake and conversion into other molecules directly within a tissue sample. This provides a dynamic view of pyrimidine (B1678525) metabolism in its native state, revealing spatial information about metabolic pathways. nih.gov For example, this approach could be used to investigate alterations in pyrimidine metabolism in diseases like esophageal cancer, where such pathways are known to be dysregulated. nih.govresearchgate.net
Future developments will likely involve refining MSI techniques to improve sensitivity and resolution for detecting ¹³C-labeled compounds. chemicalsknowledgehub.com Combining these imaging methods with other 'omics' data will provide a more comprehensive understanding of cellular metabolism at the molecular level, from metabolites to enzymes. nih.gov This integrated approach will be crucial for identifying metabolic vulnerabilities that could be targeted for therapeutic intervention. nih.gov
Exploration of Novel Biochemical Pathways and Uncharacterized Metabolic Roles
Isotopically labeled compounds are indispensable tools for tracing metabolic pathways and discovering the functions of molecules in biological systems. musechem.comsymeres.com While the core pathways of pyrimidine metabolism are established, the full extent of the metabolic roles of compounds like 2-Amino-4,6-dihydroxypyrimidine (B16511) is still under investigation. The use of its ¹³C-labeled counterpart, this compound, offers a powerful method to explore these uncharacterized functions.
By introducing the labeled compound into cells or organisms, researchers can track the ¹³C atoms as they are incorporated into various downstream metabolites. nih.gov This allows for the precise measurement of flux through biosynthetic pathways. nih.gov This technique can uncover previously unknown connections to other metabolic networks, such as amino acid metabolism or lipid synthesis. mdpi.com For instance, derivatives of 2-aminopyrimidine (B69317) have been shown to influence nitric oxide production, suggesting a potential role in inflammatory processes, though the exact mechanism remains to be elucidated. nih.gov
Future studies will leverage ¹³C tracer analysis to investigate the contributions of both de novo synthesis and salvage pathways to the pyrimidine nucleotide pool in various physiological and pathological states. nih.gov This could reveal novel regulatory mechanisms and identify new enzymes or transporters involved in pyrimidine metabolism. Such discoveries could open up new avenues for understanding and treating metabolic disorders and other diseases.
Development of Machine Learning and AI-Driven Approaches for Predicting Compound Behavior and Derivatization Routes
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize how the behavior of chemical compounds is predicted and how new derivatives are designed. preprints.org For this compound, these computational approaches can be used to forecast its metabolic fate, potential biological activities, and interactions with enzymes.
Table 2: Applications of AI/ML in Compound Research
| Application Area | AI/ML Technique | Predicted Outcome |
|---|---|---|
| Metabolism Prediction | Deep Learning Neural Networks | Identification of potential metabolites and metabolic pathways preprints.orgacs.org |
| Activity Prediction | Supervised Learning Models | Forecasting of biological activity and protein interactions nih.govarxiv.org |
| Synthesis Optimization | Reinforcement Learning | Design of efficient synthetic routes and reaction conditions preprints.org |
| Derivative Design | Generative Models | Creation of novel molecular structures with desired properties researchgate.netchemrxiv.org |
Q & A
Q. What are the optimized synthetic routes for 2-Amino-4,6-dihydroxypyrimidine-13C₂, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via cyclization of isotopically labeled guanidine-13C₂ with substituted malonic acid derivatives under basic conditions (e.g., sodium ethoxide). Key optimizations include:
- Cyclization : Use of excess sodium ethoxide to drive the reaction to completion while maintaining isotopic integrity .
- Chlorination : Substitution of hydroxyl groups with chlorine using POCl₃ and catalytic N,N-dimethylaniline, with temperature control (60–80°C) to minimize side reactions .
- Methoxylation : Reaction with sodium methoxide at 50–60°C to replace chlorides with methoxy groups, achieving >99% purity . Critical Parameters: Excess base, controlled heating, and sequential purification (e.g., recrystallization) are essential for high yields (≥85%) and isotopic fidelity.
Q. What safety protocols are critical when handling 2-Amino-4,6-dihydroxypyrimidine-13C₂ in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as analogs are classified as skin/eye irritants .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles or vapors .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent degradation or isotopic exchange .
- Spill Management : Neutralize spills with sand or vermiculite, followed by disposal as hazardous waste .
Q. How can researchers verify the isotopic purity of 13C₂-labeled derivatives during synthesis?
Methodological Answer:
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-MS) to confirm isotopic enrichment by analyzing the [M+H]+ ion cluster (e.g., m/z 129.05 for 13C₂ vs. 127.04 for unlabeled) .
- Nuclear Magnetic Resonance (NMR) : 13C-NMR detects isotopic incorporation at C-4 and C-6 positions, with peak splitting patterns confirming labeling efficiency .
Advanced Research Questions
Q. How do structural modifications (e.g., 5-substitution) affect the biological activity of 2-Amino-4,6-dihydroxypyrimidine-13C₂ analogs?
Methodological Answer:
- Activity Screening : Test analogs in immune-activated mouse peritoneal cells using nitric oxide (NO) inhibition assays. For example, 5-fluoro-2-amino-4,6-dichloropyrimidine-13C₂ shows IC₅₀ = 2 µM, while dihydroxy analogs are inactive .
- Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (e.g., F, Cl, OCH₃) with NO suppression. Dichloro derivatives exhibit higher activity due to enhanced lipophilicity and target binding .
Q. What mechanistic approaches can elucidate the target pathways of 2-Amino-4,6-dichloropyrimidine-13C₂ in NO inhibition?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against nitric oxide synthase (NOS) isoforms (iNOS, eNOS) to identify direct targets .
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify downregulated pro-inflammatory genes (e.g., TNF-α, IL-6) .
- Molecular Docking : Model interactions with iNOS active sites to predict binding affinities of 13C₂-labeled analogs .
Q. How can researchers resolve contradictions in bioactivity between dihydroxy and dichloro derivatives?
Methodological Answer:
- Comparative Metabolomics : Analyze intracellular metabolite changes in treated cells to identify pathway-specific effects (e.g., arginine metabolism for NO synthesis) .
- Crystallography : Solve co-crystal structures of dichloro derivatives with iNOS to visualize halogen bonding vs. dihydroxy analogs’ hydrogen-bonding limitations .
Q. What strategies ensure isotopic stability during large-scale synthesis of 13C₂-labeled analogs?
Methodological Answer:
- Reaction Solvent Selection : Use non-deuterated solvents (e.g., ethanol, dioxane) to prevent isotopic exchange .
- Process Monitoring : Employ real-time FTIR to detect unintended isotopic scrambling during chlorination/methoxylation .
- Scaled Purification : Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane) to separate 13C₂ products from unlabeled byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
